Cas no 656-64-4 (3-Bromo-4-fluoroaniline)
3-Bromo-4-fluoroaniline Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-fluoroaniline
- 3-bromo-4-fluoraniline
- 3-bromo-4-fluoroanilne
- 3-bromo-4-fluorobenzenamine
- 3-bromo-4-fluorophenylamine
- benzenamine,3-bromo-4-fluoro
- benzenamine, 3-bromo-4-fluoro-
- 3-Bromo-4-fluoro Aniline
- 3-bromo-4-fluoro-aniline
- 3-Bromo-4-fluoro-phenylamine
- ZERO/004998
- PubChem2924
- 3-bromo 4-fluoro-aniline
- KSC493O8D
- KOWPUNQBGWIERF-UHFFFAOYSA-N
- WT1719
- STK785969
- SBB013145
- 3-Bromo-4-fluoroaniline, AldrichCPR
- DTXSID20381368
- B2957
- BDBM626222
- AC-3653
- MFCD03788559
- FT-0632765
- EN300-85894
- AKOS005257719
- SB40476
- CS-W008702
- 4-Fluoro-3-bromoaniline
- J-511924
- SCHEMBL148505
- AM20060183
- A8895
- 656-64-4
- PS-8397
- DB-024194
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- MDL: MFCD03788559
- Inchi: 1S/C6H5BrFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
- InChI Key: KOWPUNQBGWIERF-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)N)F
Computed Properties
- Exact Mass: 188.95900
- Monoisotopic Mass: 188.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.694
- Melting Point: 27-36°C
- Boiling Point: 124°C/11mmHg(lit.)
- Flash Point: 235°C
- Refractive Index: 1.596
- Water Partition Coefficient: Insoluble in water.
- PSA: 26.02000
- LogP: 2.75160
- Sensitiveness: Air Sensitive
- FEMA: 3205
- Solubility: Not determined.
3-Bromo-4-fluoroaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H331,H302,H312,H315,H319
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:UN2811
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R36/37/38
3-Bromo-4-fluoroaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Bromo-4-fluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013091-1g |
3-Bromo-4-fluoroaniline |
656-64-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013091-5g |
3-Bromo-4-fluoroaniline |
656-64-4 | 98% | 5g |
£15.00 | 2022-03-01 | |
| Fluorochem | 013091-25g |
3-Bromo-4-fluoroaniline |
656-64-4 | 98% | 25g |
£37.00 | 2022-03-01 | |
| Fluorochem | 013091-100g |
3-Bromo-4-fluoroaniline |
656-64-4 | 98% | 100g |
£68.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122474-5g |
3-Bromo-4-fluoroaniline |
656-64-4 | 98% | 5g |
¥30.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122474-1g |
3-Bromo-4-fluoroaniline |
656-64-4 | 98% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122474-100g |
3-Bromo-4-fluoroaniline |
656-64-4 | 98% | 100g |
¥174.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122474-25g |
3-Bromo-4-fluoroaniline |
656-64-4 | 98% | 25g |
¥57.90 | 2023-09-04 | |
| Alichem | A013012665-250mg |
3-Bromo-4-fluoroaniline |
656-64-4 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
| Alichem | A013012665-500mg |
3-Bromo-4-fluoroaniline |
656-64-4 | 97% | 500mg |
815.00 USD | 2021-06-25 |
3-Bromo-4-fluoroaniline Suppliers
3-Bromo-4-fluoroaniline Related Literature
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Mark D. Hopkin,Ian R. Baxendale,Steven V. Ley Org. Biomol. Chem. 2013 11 1822
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Nathaniel George,Samuel Ofori,Sean Parkin,Samuel G. Awuah RSC Adv. 2020 10 24017
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3. Rotamers and isomers in the fulgide series. Part 2. Stereochemistry and conformational analysis of bis-(p-methoxybenzylidene)succinic anhydrides by X-ray crystallography and molecular mechanicsJan C. A. Boeyens,Louis Denner,Guido W. Perold J. Chem. Soc. Perkin Trans. 2 1988 1999
Additional information on 3-Bromo-4-fluoroaniline
3-Bromo-4-fluoroaniline (CAS No. 656-64-4): Properties, Applications, and Market Insights
3-Bromo-4-fluoroaniline (CAS No. 656-64-4) is a halogenated aromatic amine with significant importance in organic synthesis and pharmaceutical research. This compound, characterized by the presence of both bromine and fluorine substituents on the aniline ring, exhibits unique chemical properties that make it valuable for various industrial applications. In recent years, the demand for halogenated anilines has surged due to their role in developing advanced materials and bioactive molecules.
The molecular structure of 3-Bromo-4-fluoroaniline contributes to its reactivity and versatility. Researchers often utilize this compound as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of both bromo and fluoro groups allows for selective functionalization, making it a preferred intermediate in cross-coupling reactions and other transformative processes.
One of the most searched questions regarding 3-Bromo-4-fluoroaniline relates to its solubility and stability. This compound is typically soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water. Its stability under various conditions is a topic of interest for chemists working on long-term storage and handling protocols. Recent studies have focused on optimizing these parameters to enhance its utility in industrial applications.
In the pharmaceutical industry, 3-Bromo-4-fluoroaniline derivatives have gained attention for their potential biological activities. While the compound itself is not a drug, its structural motifs are frequently incorporated into molecules being investigated for various therapeutic applications. This aligns with current trends in drug discovery where fluorinated compounds are increasingly important due to their enhanced metabolic stability and bioavailability.
The synthesis of 3-Bromo-4-fluoroaniline typically involves the bromination of 4-fluoroaniline or related precursors. Modern synthetic approaches emphasize green chemistry principles, reflecting the growing demand for environmentally friendly production methods. Researchers are particularly interested in catalytic processes that minimize waste and improve atom economy - a hot topic in contemporary organic chemistry.
From a commercial perspective, the global market for halogenated aromatic amines including 3-Bromo-4-fluoroaniline has shown steady growth. This is driven by increasing R&D activities in pharmaceutical and material science sectors. Quality specifications for this compound are stringent, with purity levels typically exceeding 98% for most research applications. Analytical techniques such as HPLC and GC-MS are commonly employed to verify the identity and purity of commercial samples.
Safety considerations for handling 3-Bromo-4-fluoroaniline are another frequently searched topic. While not classified as extremely hazardous, standard laboratory precautions should be observed when working with this compound. Proper personal protective equipment and adequate ventilation are recommended, especially during large-scale operations. These precautions align with current workplace safety trends and regulatory requirements in chemical industries worldwide.
Recent advancements in computational chemistry have enabled better prediction of the properties and reactivity of 3-Bromo-4-fluoroaniline. Molecular modeling studies help researchers understand its behavior in various chemical environments, reducing the need for extensive experimental trials. This approach resonates with the current emphasis on digital transformation in chemical research and development.
The future outlook for 3-Bromo-4-fluoroaniline appears promising, particularly in emerging fields such as materials science and medicinal chemistry. Its unique combination of halogen substituents offers opportunities for creating novel compounds with tailored properties. As sustainable chemistry practices continue to evolve, we can expect to see more efficient and environmentally responsible production methods for this valuable chemical intermediate.
For researchers and industry professionals seeking detailed technical information about 3-Bromo-4-fluoroaniline (CAS 656-64-4), numerous scientific databases and chemical suppliers provide comprehensive data sheets. These resources typically include physical properties, spectral data, and handling recommendations, addressing many of the common queries associated with this compound.
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